molecular formula C14H19NO B8288716 1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-pyridineethanol

1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-pyridineethanol

Cat. No.: B8288716
M. Wt: 217.31 g/mol
InChI Key: HRKWXNUCAXLYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-pyridineethanol is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanol

InChI

InChI=1S/C14H19NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-6,16H,7-12H2

InChI Key

HRKWXNUCAXLYQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1CCO)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl bromide (4.4 mL, 41 mmol) was added to a solution of 4-pyridineethanol (5 g, 41 mmol) in acetone (100 mL) and the mixture was heated under reflux for 16 hours. The mixture was cooled and the solid was collected, washed with acetone (50 mL) and diethyl ether (2×50 mL) then dissolved in methanol (100 mL) and treated with sodium borohydride (6.2 g 164 mmol). The mixture was heated under reflux for 16 hours, cooled, and the solvent was evaporated under reduced pressure. Ethyl acetate (200 mL) and aqueous sodium hydrogen carbonate (10%, 150 mL) were added and the layers were separated. The aqueous layer was extracted with ethyl acetate (2×100 mL), the combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2/MeOH/NH3(Aq.) (92:8:1), to give the title compound as a colorless oil (1.65 g, 18%). m/z (ES+) 218 (M+1).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Yield
18%

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